molecular formula C14H17NO3 B15301891 Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate

Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate

Cat. No.: B15301891
M. Wt: 247.29 g/mol
InChI Key: WQVASISQAVJGRZ-UHFFFAOYSA-N
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Description

Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate is a bicyclo[1.1.1]pentane (BCP)-derived compound featuring a hydroxymethyl (-CH₂OH) substituent at the 3-position and a benzyl carbamate (-NHCOOBn) group at the 1-position of the BCP scaffold. Its molecular formula is C₁₄H₁₇NO₃, with a molecular weight of 255.29 g/mol (calculated from HRMS data) . The bicyclo[1.1.1]pentane core imparts high strain and rigidity, making it a valuable bioisostere for tert-butyl, alkynes, or para-substituted arenes in drug discovery .

Key synthetic routes involve functionalization of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives. For example, Benzyl 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylate (23) is synthesized via oxidative cleavage of intermediates using H₂O₂ in THF/water mixtures . The hydroxymethyl group enables further derivatization, such as oxidation to aldehydes or conjugation with pharmacophores.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

benzyl N-[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]carbamate

InChI

InChI=1S/C14H17NO3/c16-10-13-7-14(8-13,9-13)15-12(17)18-6-11-4-2-1-3-5-11/h1-5,16H,6-10H2,(H,15,17)

InChI Key

WQVASISQAVJGRZ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)NC(=O)OCC3=CC=CC=C3)CO

Origin of Product

United States

Preparation Methods

Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

The synthesis of BCP-derived compounds universally begins with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ), a precursor synthesized via a two-step protocol developed for industrial-scale production.

Photochemical [2+2] Cycloaddition in Flow

The BCP core is constructed using a continuous-flow photochemical reactor, enabling safe and efficient large-scale synthesis. Propellane ([1.1.1]propellane) reacts with diacetyl under UV irradiation (λ = 254 nm) to form a bicyclo[1.1.1]pentane diketone intermediate. This method achieves a 1 kg scale output within 24 hours, with the flow system minimizing hazards associated with propellane’s high reactivity.

Reaction Conditions

Step Reagents/Conditions Scale Yield
Cycloaddition Propellane, diacetyl, UV (254 nm), flow reactor 1 kg/day 60–70%
Haloform Reaction I₂, NaOH, H₂O/THF Batch 80–85%

Haloform Reaction to Diacid

The diketone undergoes haloform oxidation using iodine (I₂) in a tetrahydrofuran (THF)/water mixture under basic conditions (NaOH), yielding bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ) in multigram quantities.

Functionalization of BCP-Dicarboxylic Acid to Target Compound

Stepwise Derivatization Strategy

The target compound is synthesized through sequential modifications of 1 , involving:

  • Reduction of one carboxylic acid to hydroxymethyl
  • Conversion of the second carboxylic acid to benzyl carbamate
Reduction of Carboxylic Acid to Hydroxymethyl Group

The 3-carboxylic acid is selectively reduced to a hydroxymethyl group via a two-step esterification-reduction sequence:

  • Methyl ester formation : Treatment with methanol (MeOH) and catalytic sulfuric acid (H₂SO₄) converts the acid to methyl bicyclo[1.1.1]pentane-3-carboxylate-1-carboxylic acid.
  • Lithium aluminum hydride (LiAlH₄) reduction : The ester is reduced to 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

Conditions for Reduction

Reagent Solvent Temperature Yield
LiAlH₄ (2 eq) THF 0°C → reflux 75%
Carbamate Formation at Position 1

The remaining carboxylic acid at position 1 is converted to a carbamate via an amine intermediate:

  • Curtius rearrangement : The acid is transformed into an acyl azide using diphenylphosphoryl azide (DPPA), followed by thermal decomposition to an isocyanate.
  • Hydrolysis and protection : The isocyanate is hydrolyzed to a primary amine, which reacts with benzyl chloroformate (Cbz-Cl) in the presence of triethylamine (Et₃N) to form the benzyl carbamate.

Reaction Sequence

Step Reagents/Conditions Yield
Acyl azide formation DPPA, Et₃N, DMF, 0°C → RT 90%
Curtius rearrangement Toluene, reflux 85%
Carbamate formation Cbz-Cl, Et₃N, CH₂Cl₂, 0°C → RT 78%

Alternative Synthetic Routes

Direct Amination-Carbamation

An alternative pathway involves direct amination of 1 followed by in-situ carbamate formation:

  • Mixed carbonic anhydride formation : Reaction with ethyl chloroformate (ClCO₂Et) generates an activated intermediate.
  • Ammonolysis : Treatment with ammonium hydroxide (NH₄OH) yields bicyclo[1.1.1]pentane-1-carboxamide-3-carboxylic acid.
  • Hofmann degradation : The amide is converted to a primary amine using bromine (Br₂) and NaOH.
  • Cbz protection : The amine reacts with Cbz-Cl to form the target compound.

Comparative Yields

Method Overall Yield Purity
Curtius rearrangement 62% >95%
Hofmann degradation 58% 90%

Critical Analysis of Methodologies

Functional Group Compatibility

The BCP core’s strain enhances reactivity but complicates selective functionalization. Competing reactions at the bridgehead positions necessitate orthogonal protecting groups, such as tert-butyl esters for carboxylate intermediates.

Chemical Reactions Analysis

Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium on carbon for hydrogenation and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate involves its interaction with molecular targets through its rigid and three-dimensional structure. This interaction can enhance the binding affinity and specificity of the compound to its targets, thereby improving its efficacy in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Functional Groups Key Applications/Properties Reference
Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate C₁₄H₁₇NO₃ 3-CH₂OH, 1-NHCOOBn Bioisostere, drug scaffold
tert-Butyl [3-(hydroxymethyl)bicyclo[1.1.1]pent-1-yl]carbamate C₁₂H₂₁NO₃ 3-CH₂OH, 1-NHBoc Improved stability under acidic conditions
Dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate C₂₆H₂₈N₂O₄ 1,3-di(NHCOOBn) Dual functionalization, crosslinking
tert-Butyl (3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)carbamate C₁₂H₂₁NO₃ 3-CH₂CH₂OH, 1-NHBoc Enhanced hydrophilicity
3-(BOC-Amino)-bicyclo[1.1.1]pentane-1-methanol C₁₁H₁₉NO₃ 3-NHBoc, 1-CH₂OH Amine-protected intermediate
Key Observations:
  • Protecting Groups : The benzyl carbamate group in the target compound offers orthogonal deprotection compared to tert-butyl carbamate (Boc), which is acid-labile .
  • Hydroxymethyl vs. Hydroxyethyl : Substituting hydroxymethyl with hydroxyethyl (e.g., ) increases hydrophilicity but may reduce metabolic stability due to longer alkyl chains .
  • Dual Functionalization : Dibenzyl derivatives (e.g., ) enable simultaneous modification at both bridgehead positions, useful for polymer or peptide conjugation .

Physicochemical and Spectroscopic Properties

NMR Data:
  • This compound :

    • ¹H NMR : Distinct signals for the BCP core (δ ~1.8–2.5 ppm), hydroxymethyl (-CH₂OH, δ ~3.5–4.0 ppm), and benzyl aromatic protons (δ ~7.2–7.4 ppm) .
    • ¹³C NMR : BCP carbons at ~35–55 ppm; carbonyl (C=O) at ~155 ppm .
  • tert-Butyl Analogs : Boc-protected derivatives (e.g., ) show characteristic tert-butyl signals at δ ~1.3–1.4 ppm in ¹H NMR and ~28 ppm (quaternary C) in ¹³C NMR .

Stability:
  • The benzyl carbamate group is stable under basic conditions but cleavable via hydrogenolysis, whereas Boc groups require acidic conditions (e.g., TFA) .

Biological Activity

Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C15H21N1O3C_{15}H_{21}N_{1}O_{3}, with a molecular weight of approximately 247.29 g/mol. The compound features a bicyclo[1.1.1]pentane structure with a hydroxymethyl group at the 3-position and a benzyl carbamate moiety, contributing to its reactivity and biological profile .

Synthesis

The synthesis of this compound typically involves several key steps, including functionalization of the bicyclo[1.1.1]pentane core. Common methods include hydroboration followed by oxidation, which allows for the introduction of hydroxymethyl groups . The following table summarizes various synthetic routes and their conditions:

Synthetic Route Reagents/Conditions Yield
Hydroboration-OxidationBorane (BH3) in THF; H2O2 in NaOHHigh
Nucleophilic SubstitutionStrong bases like NaH or KOtBu in aprotic solventsVariable
Oxidation of Hydroxymethyl GroupKMnO4 or CrO3 in acidic conditionsModerate

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as a bioisostere in drug design, particularly for improving metabolic stability and reducing toxicity . The compound's unique structure allows it to interact with various molecular targets, potentially influencing enzyme activity and receptor binding.

The mechanism of action is believed to involve the interaction of the hydroxymethyl group with specific binding sites on enzymes and receptors, facilitating hydrogen bonding and other interactions that can alter biological effects . This interaction may enhance the compound's efficacy as an active pharmaceutical ingredient.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Anticancer Activity : Research indicates that derivatives of bicyclic compounds can exhibit significant anticancer properties by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Some studies have reported that similar compounds show promising antibacterial activity against gram-positive bacteria, suggesting that this compound may possess similar properties.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound Name Key Features
Tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamateSimilar core structure; different steric properties
Tert-butyl ((3-(aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamateContains an amino group; potential for different activity
Bicyclo[2.2.2]octane derivativesAlternative bicyclic frameworks with distinct reactivity

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